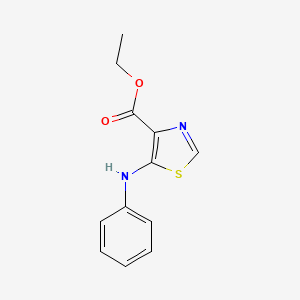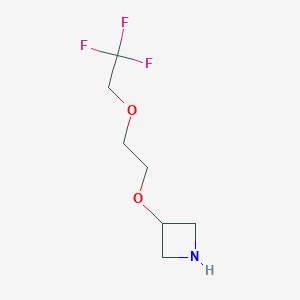
2-Methyl-4-phenoxybutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenoxybutanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a methyl group at the second position and a phenoxy group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxybutanenitrile typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a suitable halide precursor reacts with a phenoxy group. For instance, 2-methyl-4-chlorobutanenitrile can be reacted with phenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-4-phenoxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br) or nitric acid (HNO).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
科学研究应用
2-Methyl-4-phenoxybutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-4-phenoxybutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-Phenoxybutanenitrile: Lacks the methyl substitution at the second position.
2-Methyl-4-phenoxybutanamide: Contains an amide group instead of a nitrile.
Uniqueness
2-Methyl-4-phenoxybutanenitrile is unique due to the presence of both a nitrile and a phenoxy group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-methyl-4-phenoxybutanenitrile |
InChI |
InChI=1S/C11H13NO/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChI 键 |
JWLCCNBLJBINGT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC1=CC=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)









![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
